molecular formula C11H12N4O B116273 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile CAS No. 141363-27-1

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile

Katalognummer: B116273
CAS-Nummer: 141363-27-1
Molekulargewicht: 216.24 g/mol
InChI-Schlüssel: UQNCYMPLTIPEHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that contains both imidazole and pyrrolidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable aldehyde or ketone in the presence of a catalyst. For example, the reaction of an amido-nitrile with an aldehyde in the presence of a nickel catalyst can yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    4-methylimidazole: Another imidazole derivative with potential biological activity.

    1-methyl-2-oxo-pyrrolidine: A pyrrolidine derivative with similar structural features.

Uniqueness

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile is unique due to its combination of imidazole and pyrrolidine rings, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

141363-27-1

Molekularformel

C11H12N4O

Molekulargewicht

216.24 g/mol

IUPAC-Name

3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile

InChI

InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5-

InChI-Schlüssel

UQNCYMPLTIPEHP-UHFFFAOYSA-N

SMILES

CN1CCC(=CC2=NC=C(N2C)C#N)C1=O

Isomerische SMILES

CN1CC/C(=C/C2=NC=C(N2C)C#N)/C1=O

Kanonische SMILES

CN1CCC(=CC2=NC=C(N2C)C#N)C1=O

Synonyme

3-methyl-2-[(Z)-(1-methyl-2-oxo-pyrrolidin-3-ylidene)methyl]imidazole- 4-carbonitrile

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.